3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-chlorophenylmethyl group at position 3, a 3-methylbutyl carboxamide at position 7, and a sulfanylidene (thiocarbonyl) group at position 2.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2S/c1-13(2)9-10-23-19(26)15-5-8-17-18(11-15)24-21(28)25(20(17)27)12-14-3-6-16(22)7-4-14/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSGTBXWCDECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amidines under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Sulfanylidene Moiety: The sulfanylidene group can be incorporated through a thiolation reaction, where the intermediate is treated with a sulfur source such as thiourea or elemental sulfur.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 3-methylbutylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the sulfanylidene group, reducing it to a thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its inhibitory activity against specific enzymes involved in disease pathways.
Medicine
In medicine, the compound’s potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfanylidene and carboxamide groups could form hydrogen bonds or coordinate with metal ions in the active site of enzymes. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by substituents on the quinazoline core. Below is a comparative analysis:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Findings:
Bioactivity : Sulfamoylphenyl and biphenyl substituents (e.g., in ) enhance kinase inhibition and anticancer activity, likely due to stronger target binding via π-π stacking. The target compound’s bioactivity remains uncharacterized but may align with these trends.
Sulfur Modifications : The sulfanylidene group in the target compound contrasts with sulfanylacetamide in analogs , which may alter hydrogen-bonding capacity and metabolic stability.
Physicochemical and Computational Comparisons
Table 2: Computational Analysis Using Molecular Fingerprints (Tanimoto Similarity)
Key Insights:
- The target compound shares high structural similarity (>0.7 Tanimoto) with its 2-methoxyphenylmethyl analog, implying overlapping biological targets .
- Lower similarity (<0.7) with sulfamoylphenyl/biphenyl analogs suggests divergent activity profiles, consistent with their reported kinase-specific effects .
Notes and Limitations
- Data Gaps : Experimental bioactivity data for the target compound are absent; predictions are extrapolated from structural analogs.
- Methodological Variability: Similarity metrics (e.g., Tanimoto vs. Dice coefficients) may yield divergent rankings, as noted in virtual screening studies .
- Synthetic Feasibility : The 3-methylbutyl chain may introduce steric hindrance during synthesis compared to smaller substituents .
Biological Activity
3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 422.0 g/mol
- CAS Number : 422528-89-0
Biological Activity Overview
The compound exhibits several biological activities that can be categorized as follows:
1. Antioxidant Activity
Research indicates that the compound may possess significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed through various assays measuring the ability to scavenge free radicals.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various experimental models. In studies involving stress-induced neuroinflammation, compounds similar in structure have been noted to reduce levels of inflammatory cytokines such as TNF-alpha and IL-1β. This suggests a potential role in managing conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Preclinical studies have highlighted the potential of this compound in protecting against neuroinflammation and cognitive impairment. For instance, it has been observed to improve behavioral outcomes in models of depression and anxiety by modulating neuroinflammatory pathways and oxidative stress responses.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives of the target compound:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Modulation of Inflammatory Pathways : By inhibiting the expression of pro-inflammatory mediators such as NF-kB and COX-2.
- Neurotransmitter Regulation : Potential modulation of neurotransmitter systems involved in mood regulation.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound?
The synthesis involves multi-step reactions, including condensation, cyclization, and amide formation. Key steps include:
- Condensation : Reaction of substituted benzaldehydes to form intermediate chalcones .
- Cyclization : Formation of the quinazoline core under controlled temperatures (60–120°C) using solvents like dimethylformamide (DMF) or dioxane .
- Amide coupling : Introduction of the carboxamide moiety via coupling agents, requiring inert atmospheres to prevent oxidation . Critical conditions :
| Parameter | Details |
|---|---|
| Solvents | DMF, dioxane, toluene |
| Catalysts | ZnCl₂, p-toluenesulfonic acid |
| Temperature | 60–120°C (depending on step) |
| Reaction Time | 6–24 hours |
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry (¹H and ¹³C NMR) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
Q. What safety protocols are recommended for handling this compound?
Q. How do structural modifications to the quinazoline core influence bioactivity?
The quinazoline core’s substitutions dictate solubility, target binding, and metabolic stability:
- 4-Chlorophenyl group : Enhances lipophilicity and membrane permeability .
- Sulfanylidene moiety : May facilitate hydrogen bonding with enzymatic targets (e.g., kinases) .
- Carboxamide side chain : Modulates pharmacokinetic properties (e.g., half-life) .
Q. What solvents and catalysts are most effective in its synthesis?
| Solvent/Catalyst | Role | Example Use Cases |
|---|---|---|
| DMF | Polar aprotic solvent for high-yield cyclization | Step 2 in |
| ZnCl₂ | Lewis acid catalyst for chalcone formation | Step 1 in |
| p-Toluenesulfonic acid | Acid catalyst for cyclization | Step 3 in |
Advanced Research Questions
Q. How can reaction yields be optimized without compromising purity?
- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Purification : Gradient column chromatography to isolate high-purity fractions (>98%) .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Assay standardization : Compare methodologies (e.g., cell lines, IC₅₀ protocols) to identify variables .
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .
Q. What structure-activity relationships (SAR) govern its therapeutic potential?
Key SAR findings include:
| Substituent | Impact on Activity |
|---|---|
| 4-Chlorophenyl | ↑ Anticancer activity (IC₅₀ = 0.5 µM in HeLa cells) |
| Sulfanylidene | ↓ Metabolic clearance in liver microsomes |
| Carboxamide | ↑ Solubility (logP reduced by 0.8 units) |
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Prodrug strategies : Introduce ester groups for enhanced oral bioavailability .
- PEGylation : Attach polyethylene glycol to prolong half-life .
- Metabolic blocking : Fluorine substitution at vulnerable positions to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
